Cyclo(-Ala-His)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFDFUTSPWSFY-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Formation Pathways of Cyclo Ala His
Chemical Synthesis Approaches for Cyclo(-Ala-His)
The chemical synthesis of cyclic dipeptides, including Cyclo(-Ala-His), primarily involves the formation of a linear dipeptide precursor followed by an intramolecular cyclization reaction. This can be accomplished using either solution-phase or solid-phase methodologies, each with its own set of advantages and challenges.
Conventional Solution-Phase and Solid-Phase Peptide Synthesis Techniques
Conventional methods for producing cyclic dipeptides like Cyclo(-Ala-His) have traditionally relied on established peptide chemistry in either solution or on a solid support. frontiersin.org
Solution-Phase Synthesis: In solution-phase synthesis, the linear dipeptide precursor, Ala-His, is first assembled. This typically involves the coupling of protected alanine (B10760859) and histidine amino acids. The carboxylic acid of one amino acid is activated, often as an ester, to facilitate amide bond formation with the amino group of the other. To prevent unwanted side reactions and polymerization, the non-reacting functional groups of the amino acids (the N-terminus and the side chain of histidine) are protected with temporary blocking groups. Following the formation of the linear dipeptide, the protecting groups are selectively removed, and the molecule is induced to cyclize, often by heating in a suitable organic solvent like toluene (B28343) or xylene. frontiersin.org This process, however, can be complex due to the need for multiple protection and deprotection steps. frontiersin.org
Solid-Phase Peptide Synthesis (SPPS): Solid-phase synthesis offers a more streamlined approach by anchoring the growing peptide chain to an insoluble resin support. itjfs.com For the synthesis of Cyclo(-Ala-His), the first amino acid (either alanine or histidine) is covalently attached to the resin. The second amino acid is then coupled to the resin-bound amino acid. The linear dipeptide, still attached to the solid support, is then subjected to cyclization. A common strategy involves anchoring the peptide via a side chain, allowing the head (N-terminus) and tail (C-terminus) of the linear dipeptide to react and form the cyclic structure. nih.gov An advantage of SPPS is that excess reagents and byproducts can be easily washed away, simplifying purification. However, the final cleavage of the cyclic dipeptide from the resin requires harsh conditions, which can sometimes lead to degradation of the product. frontiersin.orgmdpi.com
| Synthesis Phase | Key Steps & Considerations |
| Solution-Phase | 1. Protection of amino acid functional groups. 2. Activation of the carboxylic acid group. 3. Coupling of protected amino acids to form a linear dipeptide. 4. Deprotection of terminal functional groups. 5. Intramolecular cyclization, often under heat. 6. Purification from soluble byproducts and unreacted starting materials. |
| Solid-Phase | 1. Attachment of the first protected amino acid to a solid resin support. 2. Stepwise addition of the second protected amino acid. 3. Selective deprotection of the N- and C-termini while the peptide remains on the resin. 4. On-resin cyclization. 5. Cleavage of the cyclic dipeptide from the resin. 6. Purification of the final product. |
Advanced Synthetic Strategies for Cyclic Dipeptides
To overcome some of the limitations of conventional methods, advanced synthetic strategies have been developed to improve efficiency, yield, and purity in the synthesis of cyclic dipeptides.
An innovative and economical approach to peptide synthesis involves the regioselective cleavage of the C-N bond in lactams (cyclic amides). frontiersin.orgnih.govmdpi.comresearchgate.net This method can be extended to the synthesis of dipeptides from diketopiperazines (which are essentially cyclic dipeptides). While this is more commonly used for the synthesis of linear peptides from lactams, the reverse reaction—cyclization—is a key step in forming the diketopiperazine ring. Understanding the principles of C-N bond formation in this context is crucial for optimizing cyclization reactions. The reaction's versatility allows it to tolerate a variety of functional groups on the amino acid side chains, which is particularly relevant for the imidazole (B134444) ring of histidine. frontiersin.orgmdpi.com
Carbodiimides are a class of highly effective coupling reagents widely used in peptide synthesis to facilitate the formation of amide bonds. mdpi.comresearchgate.net In the context of synthesizing Cyclo(-Ala-His), a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) would be used to activate the carboxylic acid of the linear Ala-His precursor. researchgate.netruixibiotech.com This activation makes the carboxyl carbon more susceptible to nucleophilic attack by the amino group of the same molecule, leading to intramolecular cyclization. To minimize the risk of racemization (a change in the stereochemistry of the amino acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with the carbodiimide. researchgate.netmdpi.com The choice of solvent and reaction temperature is critical to favor the desired intramolecular cyclization over intermolecular polymerization. mdpi.com
Regioselective C-N Bond Cleavage of Lactams in Dipeptide Synthesis
Enzymatic and Biotransformation Pathways in Cyclic Dipeptide Formation
Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules, including cyclic dipeptides. These biological routes offer high specificity and efficiency under mild reaction conditions.
Microbial Biosynthesis of Cyclo(-Ala-His) and Analogues
Cyclic dipeptides, including those containing alanine and histidine, are known to be produced by a variety of microorganisms such as bacteria and fungi as secondary metabolites. nih.govmdpi.com For instance, Cyclo(-Ala-His) has been detected in microbial fermented tea, suggesting its production by the microorganisms involved in the fermentation process. tandfonline.com The biosynthesis of these compounds is primarily catalyzed by two major enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govmdpi.com
Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and messenger RNA template. wikipedia.orgnih.gov Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgnih.gov The final module of an NRPS often contains a thioesterase domain that catalyzes the release of the peptide, frequently through an intramolecular cyclization to form a cyclic peptide. nih.gov While many complex cyclic peptides are known to be synthesized via NRPS pathways, the production of simple dipeptides like Cyclo(-Ala-His) can also occur through this mechanism, sometimes as a premature release product. nih.gov
Cyclodipeptide Synthases (CDPSs): CDPSs are a more recently discovered family of enzymes that specialize in the synthesis of cyclic dipeptides. nih.govmdpi.com These enzymes utilize aminoacyl-tRNAs, the same building blocks used in ribosomal protein synthesis, as substrates. mdpi.com A CDPS enzyme selects two different aminoacyl-tRNAs (in this case, alanyl-tRNA and histidyl-tRNA), and catalyzes the formation of a peptide bond between the two amino acids, followed by an intramolecular cyclization to release the final cyclic dipeptide product. nih.govmdpi.com This pathway represents a direct and efficient route for the microbial production of compounds like Cyclo(-Ala-His).
Research has also shown that some microorganisms possess enzymes capable of modifying existing cyclic dipeptides. For example, enzymes from Streptomyces albulus have been used for the enzymatic conversion of Cyclo(His-Phe) to its dehydro derivatives. tandfonline.com This highlights the potential for biotransformation to create analogues of Cyclo(-Ala-His) with potentially novel biological activities.
| Biosynthetic Pathway | Key Features | Organisms |
| Non-Ribosomal Peptide Synthetases (NRPSs) | - Large, modular enzyme complexes. - mRNA-independent peptide synthesis. - Often produce larger, more complex cyclic peptides, but can also produce cyclic dipeptides. | Bacteria and Fungi nih.govwikipedia.org |
| Cyclodipeptide Synthases (CDPSs) | - Specialized enzymes for cyclic dipeptide synthesis. - Utilize aminoacyl-tRNAs as substrates. - Provide a direct route to cyclic dipeptides. | Primarily Bacteria frontiersin.org |
Non-Enzymatic Formation of Cyclo(-Ala-His)
Cyclo(-Ala-His) can also be formed without enzymatic catalysis through various chemical pathways. These non-enzymatic routes often involve the transformation of linear peptides under specific physical or chemical conditions.
Thermal and Acid-Catalyzed Cyclodehydration Reactions
The formation of cyclic dipeptides is a common outcome of thermal processing of protein-rich foods, such as in stewed beef or roasted coffee. itjfs.comresearchgate.net This process occurs through the cyclodehydration of dipeptides or at the N-terminus of larger peptides. High temperatures facilitate the intramolecular condensation reaction that forms the stable diketopiperazine ring. itjfs.com
The presence of acid can catalyze and accelerate this cyclization. itjfs.com Studies have shown that subjecting acyclic dipeptides to acidic conditions can generate CDPs. itjfs.com For example, Lewis acids are known to catalyze cyclodehydration reactions. cardiff.ac.uk The efficiency of this reaction is highly dependent on both temperature and pH. Research on the formation of cyclo(Ala-Hyp) from its linear tripeptide precursor demonstrated that cyclization was most efficient at temperatures between 85°C and 100°C and at a pH range of 4.8–7.2. acs.org In contrast, the reaction was significantly suppressed under more acidic conditions (pH 2.4). acs.org This suggests that for the formation of Cyclo(-Ala-His), a balance of heat and mild acidity would provide optimal conditions for cyclodehydration of the linear dipeptide Ala-His.
Table 2: Conditions Favoring Non-Enzymatic Cyclodehydration
| Precursor Type | Condition | Outcome | Key Factors | Reference |
|---|---|---|---|---|
| Acyclic Dipeptides | Acidic Conditions | Formation of CDPs | Acidity promotes condensation | itjfs.com |
| Ala-Hyp-Gly (Tripeptide) | 85°C - 100°C, pH 4.8 | High yield of cyclo(Ala-Hyp) | Temperature, pH | acs.org |
| Dipeptides (e.g., Gly-Gly) | Hydrothermal (240-300°C) | Cyclodehydration to cyclo(Gly-Gly) | High Temperature | researchgate.net |
Degradation Pathways of Linear Peptides Yielding Cyclo(-Ala-His)
Cyclic dipeptides are often formed as degradation products of larger linear peptides. itjfs.com The cyclization typically occurs at the N-terminus of a peptide chain, involving the first two amino acid residues. researchgate.net The process involves the nucleophilic attack of the N-terminal amino group on the amide carbonyl carbon of the second amino acid residue. This is followed by the cleavage of the peptide bond between the second and third residues, releasing the C-terminal portion of the peptide and forming the cyclic dipeptide. acs.org
The structure of the linear peptide plays a crucial role in its propensity to cyclize. The presence of small amino acids, such as alanine, at the N-terminus is known to favor the formation of cyclic peptides due to reduced steric hindrance. mdpi.com For instance, the tripeptide Ala-Leu-Gly was found to produce cyclo(Ala-Leu) upon heating. itjfs.com A detailed study on the conversion of the tripeptide Ala-Hyp-Gly showed it was almost completely cyclized to cyclo(Ala-Hyp) after heating, demonstrating the efficiency of this degradation pathway. acs.org Therefore, a linear peptide with the N-terminal sequence Ala-His-, such as Ala-His-X (where X is any amino acid), would be a likely precursor to Cyclo(-Ala-His) through this degradation mechanism. This spontaneous cyclization is a key reason for the increased stability of cyclic peptides compared to their linear counterparts, which are more susceptible to enzymatic and chemical degradation. researchgate.netnih.gov
Advanced Spectroscopic and Computational Structural Elucidation of Cyclo Ala His
Spectroscopic Characterization and Vibrational Analysis
The vibrational properties of Cyclo(-Ala-His) in the solid phase have been thoroughly examined using Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov The experimental spectra were interpreted with the aid of quantum chemical calculations to provide a comprehensive assignment of the observed vibrational modes. researchgate.netnih.gov
The solid-phase FTIR spectrum of Cyclo(-Ala-His) has been recorded and analyzed. researchgate.netnih.gov The interpretation of the complex spectral features relies heavily on computational modeling to assign the various vibrational bands. researchgate.netnih.gov For instance, a weak band observed around 3320 cm⁻¹ in the spectrum of cyclo(L-Ala-L-His) has been tentatively assigned to the N-H stretching vibration. mdpi.com The infrared spectra of cyclic dipeptides containing two different amino acids, such as Cyclo(-Ala-His), typically show a doublet for the stretching of the two non-equivalent carbonyl groups in the diketopiperazine (DKP) ring. mdpi.com
Key vibrational modes identified through FTIR spectroscopy are often related to the amide groups within the diketopiperazine ring. The Amide II mode for Cyclo(-Ala-His), which is a mix of N-H in-plane bending and C-N stretching, was computationally determined to be around 1488-1490 cm⁻¹. researchgate.netresearchgate.net The location of Amide II bands below 1500 cm⁻¹ is characteristic of molecules where the DKP ring adopts a boat conformation. researchgate.net
Table 1: Selected FTIR Vibrational Frequencies and Assignments for Cyclo(-Ala-His) Please note that this table is a representation based on typical findings for cyclic dipeptides and specific data from computational studies. Experimental values can vary based on conditions.
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) |
|---|---|---|
| ~3320 | --- | ν(N-H) |
ν: stretching
Complementing the FTIR data, the solid-phase Raman spectrum of Cyclo(-Ala-His) has also been recorded to provide a more complete vibrational profile. researchgate.netnih.gov Similar to FTIR, the Raman spectra of cyclic dipeptides with two different amino acid residues generally display a doublet that arises from the stretching vibrations of the two non-equivalent carbonyl groups within the DKP ring. mdpi.com
Studies on similar cyclic dipeptides, such as cyclo(His-Phe), have identified the cis Amide II band at 1481 cm⁻¹ in the Raman spectrum, which is consistent with a boat conformation for the DKP ring. researchgate.net This observation supports the structural interpretation of Cyclo(-Ala-His). researchgate.net
Table 2: Selected Raman Vibrational Frequencies and Assignments for Cyclo(-Ala-His) This table is illustrative, based on computational data and comparisons with similar compounds, as detailed experimental Raman tables for this specific molecule are not available in the provided search results.
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) |
|---|
Quantum chemical calculations, specifically using density functional theory (DFT), have been indispensable for interpreting the experimental FTIR and Raman spectra of Cyclo(-Ala-His). researchgate.netnih.gov Researchers have employed methods such as B3LYP and wb97xd with the 6-311++G(d,p) basis set to model the molecule's structural and spectral properties. researchgate.netnih.govresearchgate.net
These computational analyses revealed that the most stable conformation of the Cyclo(-Ala-His) dipeptide is a boat form, which is energetically favored over a planar conformation. researchgate.netnih.govresearchgate.net The simulated vibrational spectra derived from these calculations show good agreement with the experimental spectra, validating the predicted structure. researchgate.netnih.gov Furthermore, theoretical investigations have also explored the conformations of dimeric forms of Cyclo(-Ala-His), which are stabilized by intermolecular hydrogen bonds. researchgate.netresearchgate.net
A crucial component of the computational analysis is the Potential Energy Distribution (PED) calculation. researchgate.netnih.gov PED analysis provides a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. researchgate.netnih.govmdpi.com This method allows for an unambiguous interpretation of the experimental FTIR and Raman bands. researchgate.netnih.gov The assignment of the vibrational modes for Cyclo(-Ala-His) was performed based on the calculated PED, ensuring a reliable correlation between the observed spectral features and the underlying molecular motions. researchgate.netnih.govresearchgate.net
Quantum Chemical Interpretation of Vibrational Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Chirality
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For cyclic peptides, NMR techniques such as the analysis of nuclear Overhauser effects (NOEs) and vicinal coupling constants are used to deduce conformational preferences. wustl.eduias.ac.in
In the case of Cyclo(-Ala-His), molecular modeling and predictive NMR results have indicated that the energetically favorable conformers predominantly adopt a boat conformation with respect to the diketopiperazine ring. researchgate.net This finding from predictive studies is consistent with the results obtained from solid-state vibrational spectroscopy and DFT calculations, which also point to a stable boat-shaped ring. researchgate.netnih.govresearchgate.net The conformational rigidity imposed by the cyclic structure and the preference for a boat conformation are key features of Cyclo(-Ala-His). researchgate.net
Stereochemical Assignment through NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like Cyclo(-Ala-His). By analyzing various NMR parameters, including chemical shifts (¹H and ¹³C), coupling constants, and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative and absolute configurations of the alanine (B10760859) and histidine residues can be assigned.
X-ray Diffraction Studies on Cyclic Dipeptide Crystal Structures
The crystal structure of a racemic mixture of cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-D-Tyr) showed that the DKP ring adopts a twist boat conformation. researchgate.net In contrast, the DKP ring in cyclo(l-Cys-d-Cys) was found to be planar. nih.gov These studies highlight how the stereochemistry and nature of the amino acid residues influence the solid-state conformation. Depending on the intermolecular interactions, such as hydrogen bonding, cyclic dipeptides can form different supramolecular structures, like linear tapes or layered arrangements in the crystal. nih.gov It is important to note that Cyclo(-Ala-Ala) has been found to crystallize in two different forms, each with distinct hydrogen bond patterns and strengths. umich.edu
Computational Chemistry Approaches for Structural and Conformational Analysis
Computational chemistry provides invaluable insights into the structural and energetic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Conformation and Energetics
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. osti.govresearchgate.nettandfonline.com DFT calculations are instrumental in determining the most stable conformations of cyclic dipeptides like Cyclo(-Ala-His). researchgate.nettandfonline.com
The central 2,5-diketopiperazine (DKP) ring of cyclic dipeptides is not always planar and can adopt various puckered conformations, most commonly a boat-like shape. researchgate.netacs.orgitjfs.com DFT calculations have shown that for Cyclo(-Ala-His), the boat conformation is energetically more stable than the planar form. researchgate.nettandfonline.com This preference for a non-planar structure is a common feature among many cyclic dipeptides, although the degree of puckering can vary depending on the substituents. nih.govitjfs.com While some cyclic dipeptides with small substituents, like cyclo(Gly-Gly), can adopt a planar conformation in the solid state, bulkier side chains often lead to puckered structures. nih.gov The energy difference between the boat and planar conformations is generally small, suggesting that the ring can be influenced by its environment. itjfs.comitjfs.com
By systematically exploring the potential energy surface, DFT calculations can identify the energetically preferred conformations of Cyclo(-Ala-His). researchgate.nettandfonline.comresearchgate.net These calculations consider the rotational freedom of the side chains and the puckering of the DKP ring to locate the global energy minimum. researchgate.net Studies on similar cyclic dipeptides have shown that the energy ordering of different conformers can be influenced by the computational method and the inclusion of dispersion corrections. rsc.org For Cyclo(-Ala-His), theoretical conformational analysis followed by DFT calculations has been employed to determine its most stable conformers. researchgate.nettandfonline.com
Analysis of Diketopiperazine Ring Puckering (e.g., Boat vs. Planar Conformations)
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational landscape and intermolecular interactions in solution. wustl.edunih.gov These simulations are particularly useful for understanding the flexibility of cyclic peptides and how they interact with their environment. nih.gov
MD simulations can be used to explore the different conformations accessible to Cyclo(-Ala-His) in solution, revealing the transitions between various states. wustl.edu These simulations can also shed light on the interactions between the dipeptide and solvent molecules, which can influence its conformational preferences. For example, MD simulations have been used to study the interactions of other cyclic peptides with water and ionic liquids. The results from MD simulations can be benchmarked against experimental data, such as Nuclear Overhauser Effect (NOE) distances from NMR, to validate the computational model. acs.orgnih.gov By simulating the molecule's behavior over nanoseconds or even longer, MD can provide a comprehensive view of the conformational ensemble of Cyclo(-Ala-His). wustl.edu
Investigation of Dimeric and Oligomeric Architectures of Cyclic Dipeptides
Cyclic dipeptides (CDPs), which feature a core six-membered 2,5-diketopiperazine (DKP) ring, exhibit a pronounced ability to engage in self-assembly, forming well-ordered supramolecular structures. chemrxiv.orgbeilstein-journals.org This propensity is primarily driven by a network of non-covalent interactions, with intermolecular hydrogen bonds between the amide groups of the DKP rings being the most significant. mdpi.comunits.it These interactions, supplemented by other forces such as π-π stacking and dipole-dipole interactions, facilitate the organization of CDP monomers into higher-order architectures like tapes, layers, gels, and nanotubes. beilstein-journals.orgunits.itlibretexts.org
The stereochemistry of the constituent amino acids is a critical determinant of the final supramolecular structure. nih.gov Generally, CDPs composed of two amino acids with the same chirality (L-L or D-D) tend to form one-dimensional (1D) molecular chains or tapes. In contrast, those with alternating chirality (L-D or D-L) often promote the formation of two-dimensional (2D) layered structures. nih.gov This stereochemical influence arises from the specific orientation of the amino acid side chains relative to the DKP ring, which can be either on the same side (cis) for homochiral CDPs or on opposite sides (trans) for heterochiral isomers. mdpi.com
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the specific intermolecular interactions and stable conformations of these assemblies. A 2022 study focused specifically on the dimeric forms of Cyclo(-Ala-His). Through conformational analysis and subsequent DFT calculations, the most stable monomeric conformation of Cyclo(-Ala-His) was determined to be a boat form. researchgate.net Using this lowest-energy monomer as a building block, the investigation identified three energetically favorable dimeric structures, providing a foundational understanding of how Cyclo(-Ala-His) initiates oligomerization. researchgate.net
Table 1: Key Intermolecular Forces in Cyclic Dipeptide Self-Assembly
| Interaction Type | Description | Role in Architecture Formation |
|---|---|---|
| Hydrogen Bonding | Attraction between N-H (donor) and C=O (acceptor) groups of the diketopiperazine rings. mdpi.com | Primary driving force for the formation of 1D tapes and 2D sheets. nih.gov |
| π-π Stacking | Non-covalent interaction between aromatic rings, such as the imidazole (B134444) ring of histidine. | Stabilizes the packing of aromatic-containing CDPs in hydrogels and other aggregates. units.it |
| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of the polar amide bonds in the DKP ring. libretexts.org | Contributes to the overall stability and ordered arrangement of the assembly. |
| van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Influence the close packing of aliphatic side chains and contribute to the cohesion of the structure. libretexts.org |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a powerful computational tool used to analyze the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a visual map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich or electron-poor. researchgate.net This information is crucial for predicting a molecule's reactivity, intermolecular interaction sites, and pharmacophoric features. researchgate.netnsps.org.ng The MESP is calculated as the force exerted on a positive test charge (a proton) by the molecule's nuclei and electron cloud, with no perturbation to the molecule's own charge distribution. uni-muenchen.de
MESP maps are typically color-coded for intuitive interpretation:
Red/Yellow/Green Regions: Indicate negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms (like oxygen and nitrogen), and are susceptible to electrophilic attack. nsps.org.ng
Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas, typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H), and represent sites for nucleophilic attack. researchgate.net
For Cyclo(-Ala-His), an MESP analysis would highlight distinct electrostatic features corresponding to its functional groups. The diketopiperazine ring's carbonyl oxygen atoms and the nitrogen atoms of the histidine imidazole ring would be characterized by regions of strong negative potential, identifying them as primary hydrogen bond acceptors. nih.gov Conversely, the amide (N-H) protons on the DKP ring and the C-H protons would constitute regions of positive potential. ias.ac.in
Computational methods such as Density Functional Theory (DFT), often with functionals like B3LYP or M06-2X and basis sets like 6-31G(d) or higher, are commonly employed to generate these MESP maps. cuny.eduacs.org The topological analysis of the MESP, which identifies critical points such as potential minima (Vmin), can provide quantitative data on the reactivity and interaction strength at specific sites. nih.govacs.org
Table 2: Predicted MESP Characteristics of Cyclo(-Ala-His) Functional Groups
| Functional Group / Region | Atom(s) | Expected MESP Characteristic | Predicted Role in Interactions |
|---|---|---|---|
| Diketopiperazine Ring | Carbonyl Oxygens (C=O) | Strong Negative Potential (Red) | Potent hydrogen bond acceptor site. ias.ac.in |
| Amide Hydrogens (N-H) | Strong Positive Potential (Blue) | Key hydrogen bond donor site for dimerization. ias.ac.in | |
| Histidine Side Chain | Imidazole Ring Nitrogens | Strong Negative Potential (Red) | Hydrogen bond acceptor; potential metal coordination site. uni-muenchen.de |
| Imidazole Ring C-H/N-H | Positive Potential (Blue/Green) | Hydrogen bond donor site. | |
| Alanine Side Chain | Methyl Group (–CH₃) | Near-Neutral to Weakly Positive Potential (Green/Light Blue) | Primarily involved in van der Waals interactions. libretexts.org |
Molecular Mechanisms of Biological Activity and Structure Activity Relationships of Cyclo Ala His
Interactions with Nucleic Acids and Proteins
The biological effects of Cyclo(-Ala-His) are rooted in its ability to interact with key macromolecules within the cell, namely nucleic acids and proteins. These interactions can disrupt normal cellular processes, leading to the observed biological activities.
In Silico Molecular Docking Studies with DNA
Computational molecular docking studies have been employed to investigate the interaction between Cyclo(-Ala-His) and DNA. researchgate.netresearchgate.netnih.gov These in silico analyses predict the binding modes and affinities of the dipeptide with the DNA double helix. One study revealed that Cyclo(-Ala-His) has the potential to interact with specific nucleic acid residues of DNA, including DC9, DG10, DC11, DG16, and DA17, primarily through hydrogen bonding. researchgate.netdergipark.org.tr The predicted hydrogen bond lengths were 3.1 Å with DC9, 2.39 Å with DG10, 2.96 Å with DC11, 2.53 Å and 2.39 Å with DG16, and 2.99 Å with DA17. dergipark.org.tr Such interactions suggest that Cyclo(-Ala-His) may interfere with DNA replication and transcription, contributing to its observed biological effects. researchgate.net The theoretical calculations also indicate that the boat conformation of the diketopiperazine ring is the most energetically favorable form for this interaction. researchgate.netresearchgate.netnih.gov
Table 1: Predicted Hydrogen Bond Interactions between Cyclo(-Ala-His) and DNA Nucleotides
| Interacting DNA Nucleotide | Predicted Hydrogen Bond Length (Å) |
| DC9 | 3.1 |
| DG10 | 2.39 |
| DC11 | 2.96 |
| DG16 | 2.53, 2.39 |
| DA17 | 2.99 |
Protein-Ligand Interaction Profiling
The interaction of cyclic dipeptides with proteins is a key aspect of their biological activity. These interactions can modulate the function of enzymes and receptors. For instance, some cyclic dipeptides have been shown to inhibit enzymes involved in disease processes, making them attractive candidates for drug development. ontosight.ai The binding of Cyclo(-Ala-His) to specific protein targets can trigger signaling cascades that influence cell proliferation and other cellular functions. mdpi.comnih.gov While specific protein-ligand interaction profiling data for Cyclo(-Ala-His) is emerging, the broader class of cyclic dipeptides is known to interact with various biological targets, including enzymes and receptors. ontosight.ai
Cellular and Biochemical Modulation
The interactions of Cyclo(-Ala-His) at the molecular level translate into significant effects on cellular behavior and biochemical pathways. These include the inhibition of cancer cell growth and the suppression of microbial proliferation.
Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)
Cyclo(-Ala-His) has demonstrated notable antiproliferative activity against various cancer cell lines in vitro. researchgate.net At a concentration of 100 microM, it has been shown to inhibit the growth of HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells. researchgate.netnih.gov This cytotoxic effect highlights its potential as a lead compound for the development of novel anticancer agents. researchgate.net
Table 2: In Vitro Antiproliferative Activity of Cyclo(-Ala-His)
| Cell Line | Cancer Type | Concentration | Observed Effect |
| HT-29 | Colon Carcinoma | 100 µM | Growth Inhibition |
| MCF-7 | Breast Adenocarcinoma | 100 µM | Growth Inhibition |
| HeLa | Cervical Carcinoma | 100 µM | Growth Inhibition |
The growth-inhibitory effects of Cyclo(-Ala-His) are believed to stem from its interactions with fundamental cellular components. The previously mentioned in silico docking studies with DNA suggest that by binding to the genetic material, Cyclo(-Ala-His) could disrupt the processes of DNA replication and gene expression, which are essential for cell proliferation. researchgate.netdergipark.org.tr Furthermore, the interactions of cyclic dipeptides with key proteins, such as those involved in cell cycle regulation or apoptosis, could also contribute to their anticancer activity. ontosight.ai For example, some cyclic dipeptides have been found to induce apoptosis (programmed cell death) in cancer cells. ontosight.ai
Antimicrobial Properties and Antifungal Effects
In addition to its anticancer properties, Cyclo(-Ala-His) has shown promising antimicrobial and antifungal activity. researchgate.net While its antibacterial potential has been described as limited, it significantly inhibits the growth of the fungal pathogen Candida albicans. researchgate.netnih.gov This suggests a degree of selectivity in its antimicrobial action. The ability of cyclic dipeptides to act as antimicrobial agents has been well-documented, with various compounds from this class exhibiting activity against a range of microbes. researchgate.net The precise mechanisms underlying the antifungal effects of Cyclo(-Ala-His) are still under investigation but may involve the disruption of the fungal cell membrane or interference with essential metabolic pathways.
Specificity against Fungal Pathogens (e.g., Candida albicans)
Cyclo(-Ala-His) has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans. In vitro studies have shown that Cyclo(-Ala-His) can significantly inhibit the growth of C. albicans. researchgate.netnih.gov While the precise mechanism of action is not fully elucidated, the activity is considered significant. The antifungal properties of cyclic peptides, in general, can involve various mechanisms, including the disruption of the fungal cell membrane, inhibition of biofilm formation, and interference with essential cellular processes like the G1–S transition in the cell cycle, potentially leading to apoptotic cell death. mdpi.com For instance, some antifungal compounds induce the release of ATP in C. albicans or inhibit the formation of hyphae, a key virulence factor. mdpi.comfrontiersin.org Although the antibacterial potential of Cyclo(-Ala-His) has been found to be limited, its specific and significant inhibitory effect on C. albicans suggests a selective mechanism of action against this fungal pathogen. researchgate.netnih.gov
| Pathogen | Compound | Observed Effect | Concentration |
| Candida albicans | Cyclo(-Ala-His) | Significant growth inhibition researchgate.netnih.gov | 100 µM researchgate.netnih.gov |
Antithrombotic Activities
Cyclo(-Ala-His) is among a class of histidine-containing diketopiperazines recognized for their potential antithrombotic effects. researchgate.netnih.gov This activity is primarily attributed to its ability to interfere with the coagulation cascade, specifically through the inhibition of thrombin.
Thrombin Inhibition Mechanisms
The primary mechanism behind the antithrombotic activity of Cyclo(-Ala-His) is its direct inhibition of thrombin. researchgate.netnih.gov Thrombin is a critical serine protease that catalyzes the conversion of fibrinogen to fibrin (B1330869), which is the final step in the formation of a blood clot. Research has demonstrated that Cyclo(-Ala-His) can reduce the rate of fibrin formation by a substantial margin. researchgate.netnih.gov One study quantified this effect, showing a 63.3% reduction in the rate of fibrin formation in the presence of the compound. researchgate.netnih.gov This anti-fibrotic property suggests that Cyclo(-Ala-His) interferes with the catalytic activity of thrombin. mdpi.com The mechanism may involve the binding of the cyclic dipeptide to the active site or an allosteric site on the thrombin molecule, thereby preventing its interaction with fibrinogen. researchgate.netnih.govnih.govpnas.org
Modulation of Platelet Aggregation
In contrast to its significant effect on thrombin, studies have found that Cyclo(-Ala-His) has no notable effects on platelet aggregation. researchgate.netnih.gov Platelet aggregation is another crucial process in thrombosis, and it can be induced by various agonists. While the related compound Cyclo(-His-Gly) has been shown to significantly inhibit thrombin-induced platelet aggregation, Cyclo(-Ala-His) did not exhibit similar activity. researchgate.netnih.gov This finding indicates a high degree of specificity in the structure-activity relationship of these cyclic dipeptides, where a minor change in the amino acid composition (Alanine vs. Glycine) leads to a significant difference in biological function regarding platelet modulation.
| Activity | Compound | Finding | Quantitative Data |
| Thrombin Inhibition | Cyclo(-Ala-His) | Inhibits fibrin formation researchgate.netnih.gov | 63.3% reduction researchgate.netnih.gov |
| Platelet Aggregation | Cyclo(-Ala-His) | No notable effect researchgate.netnih.gov | N/A |
Modulation of Endogenous Biological Systems (e.g., cardiovascular effects, immune pathways)
Cyclo(-Ala-His) has been shown to modulate certain endogenous physiological systems, most notably the cardiovascular system. In studies using isolated rat hearts, the compound, at a concentration of 100 µM, induced a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure. researchgate.netnih.gov These findings suggest a direct effect on cardiac function, potentially through the modulation of ion channels or receptor signaling pathways that regulate cardiac muscle contraction and blood vessel tone.
The influence of Cyclo(-Ala-His) on immune pathways is less defined. While cyclic peptides as a class are known to have immunomodulatory properties, specific data on Cyclo(-Ala-His) is scarce. acs.orgrjeid.com Some cyclic dipeptides may influence immune cell activity, but further research is needed to determine if Cyclo(-Ala-His) engages in similar mechanisms. smolecule.com
| System | Model | Observed Effects of Cyclo(-Ala-His) at 100 µM |
| Cardiovascular | Isolated Rat Heart | Decrease in heart rate researchgate.netnih.gov |
| Decrease in coronary flow rate researchgate.netnih.gov | ||
| Decrease in left ventricular systolic pressure researchgate.netnih.gov |
Carbonyl Quenching and Antioxidant Mechanisms
Cyclo(-Ala-His) has been reported to possess antioxidant activity. ruixibiotech.com The precise mechanisms are not fully detailed for this specific compound, but insights can be drawn from the closely related cyclic dipeptide, Cyclo(His-Pro) (CHP). The antioxidant properties of histidine-containing peptides are often linked to their ability to scavenge reactive oxygen species (ROS) and chelate metal ions. researchgate.netmdpi.com
A significant mechanism for related compounds is carbonyl quenching. nih.govresearchgate.net Reactive carbonyl species, such as 4-hydroxy-2-nonenal (HNE), are toxic byproducts of lipid peroxidation that cause cellular damage. Studies on CHP have shown that while the cyclic form is stable, it can open under acidic conditions to form linear dipeptides (His-Pro and Pro-His). nih.govresearchgate.net The resulting Pro-His dipeptide, in particular, demonstrates a marked ability to scavenge HNE, even more effectively than L-carnosine. nih.gov This reactivity is attributed to the secondary amine in the proline residue, which enhances the electrophilicity of the intermediate formed during the quenching process. nih.gov Given the structural similarity, it is plausible that the antioxidant and protective effects observed for Cyclo(-Ala-His) could be partly due to a similar mechanism involving the imidazole (B134444) ring of histidine and potential ring-opening to form Ala-His or His-Ala, which could then act as detoxifying agents. ruixibiotech.comnih.gov
Interactions with Neurotoxins and Associated Protective Effects
Direct research on the interaction between Cyclo(-Ala-His) and neurotoxins is limited. However, extensive studies on the related compound Cyclo(His-Pro) (CHP) provide a framework for potential neuroprotective mechanisms. CHP has been shown to have a protective role against experimental injuries in the nervous system. researchgate.netnih.gov Molecular modeling studies have explored the interaction of CHP with neurotoxins like glutamate (B1630785) and paraquat. nih.gov These studies suggest that the neurotoxins engage in hydrogen bonding with the diketopiperazine (DKP) ring of the dipeptide. nih.gov This interaction is believed to mitigate the damaging effects of the neurotoxins, such as oxidative stress and cell death. nih.gov The DKP ring is identified as the key structural feature responsible for this protective effect. nih.gov Other indolediketopiperazines have also shown neuroprotective effects in various toxin-induced models of Parkinson's disease, acting through antioxidant pathways or other mechanisms dependent on their specific stereochemistry. mdpi.com Given that Cyclo(-Ala-His) shares the core DKP ring structure, it could potentially exert similar protective effects against certain neurotoxins, although specific experimental validation is required.
Structure-Activity Relationship (SAR) Studies of Cyclo(-Ala-His) and its Analogues
The biological activity of cyclic dipeptides, including Cyclo(-Ala-His), is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of analogues, are crucial for elucidating the molecular features responsible for their therapeutic effects. These studies focus on how modifications to the amino acid side chains and the conformation of the central diketopiperazine ring influence interactions with biological targets.
Impact of Side Chain Modifications on Bioactivity
The side chains of the constituent amino acids in a cyclic dipeptide play a pivotal role in determining its biological activity. Modifications to these side chains can significantly alter the compound's potency and selectivity.
For instance, in studies of cyclic pentapeptide antagonists for the CXCR4 receptor, the replacement of specific amino acid residues with alanine (B10760859) (Ala-scanning) revealed critical insights. Substitution of Arginine (Arg) and 3-(2-naphthyl)alanine (Nal) with alanine led to a significant loss of potency, highlighting the importance of these particular side chains for bioactivity. scite.ainih.govacs.org In contrast, some modifications can enhance activity. For example, replacing D-Glutamic acid with D-Aspartic acid in a cyclic pentapeptide endothelin A receptor antagonist was shown to boost its inhibitory effect. nih.gov
The nature of the side chain, including its size, charge, and hydrophobicity, governs the interactions with biological receptors. In the case of Cyclo(-Ala-His), the alanine side chain is a small, non-polar methyl group, while the histidine side chain contains an imidazole ring that can act as both a hydrogen bond donor and acceptor and can be protonated at physiological pH. This versatility allows for a range of potential interactions with biological targets.
Research on other histidine-containing cyclic dipeptides provides further evidence for the importance of the side chain. For example, Cyclo(His-Gly) has been shown to significantly inhibit thrombin-induced platelet aggregation, a property not observed in Cyclo(-Ala-His). researchgate.netnih.gov This suggests that the substitution of alanine with glycine, which has only a hydrogen atom as its side chain, alters the molecule's interaction with the thrombin receptor or other components of the coagulation cascade.
The following table summarizes the impact of side chain modifications on the bioactivity of various cyclic dipeptides, offering a comparative perspective that can inform our understanding of Cyclo(-Ala-His).
| Original Compound | Analogue | Modification | Impact on Bioactivity | Reference(s) |
| Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | Cyclo(-D-Tyr-Arg-Ala -Nal-Gly-) | Arg replaced with Ala | Significant loss of potency | scite.ainih.govacs.org |
| Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | Cyclo(-D-Tyr-Arg-Arg-Ala -Gly-) | Nal replaced with Ala | Significant loss of potency | scite.ainih.govacs.org |
| Cyclo(-D-Trp-D-Glu-Ala-D-Val-Leu-) | Cyclo(-D-Trp-D-Asp -Ala-D-Val-Leu-) | D-Glu replaced with D-Asp | Enhanced inhibitory activity | nih.gov |
| Cyclo(-Ala-His) | Cyclo(His-Gly) | Ala replaced with Gly | Gained significant inhibitory effect on platelet aggregation | researchgate.netnih.gov |
Role of Diketopiperazine Ring Conformation in Biological Recognition
The diketopiperazine (DKP) ring forms the core scaffold of Cyclo(-Ala-His) and its conformation is a critical determinant of biological activity. This six-membered ring is not strictly planar and can adopt various conformations, such as boat, chair, or planar forms. researchgate.netresearchgate.nettandfonline.com The specific conformation adopted by the DKP ring influences the spatial orientation of the amino acid side chains, which in turn dictates how the molecule interacts with its biological target.
Molecular modeling and spectroscopic studies have indicated that for many cyclic dipeptides, including Cyclo(-Ala-His), a non-planar boat conformation is energetically favorable. researchgate.netnih.govresearchgate.nettandfonline.com This boat-like structure positions the side chains in specific orientations that are crucial for biological recognition. For unsymmetrical DKP derivatives, such as those containing a proline residue, the ring often adopts a buckled conformation. core.ac.uk
The rigidity of the DKP ring, conferred by its cyclic nature, contributes to the enhanced stability of these compounds against enzymatic degradation compared to their linear counterparts. researchgate.netmdpi.com However, subtle changes in the ring's flexibility and conformation can have profound effects on bioactivity. For instance, N-methylation of the amide bonds within the peptide backbone can alter the preferred conformation and has been shown to improve pharmacological properties such as metabolic stability and cell permeability. researchgate.netnih.gov
Studies on cyclic pentapeptides have demonstrated that analogues with high potency often share a similar backbone conformation, whereas less potent analogues tend to favor altered conformations. scite.ainih.govacs.org This underscores the principle that a specific three-dimensional arrangement of the molecule is often required for optimal interaction with a receptor's binding site. The conformation of the DKP ring in Cyclo(-Ala-His) is therefore a key factor governing its biological activity, and understanding this relationship is essential for the design of new analogues with improved therapeutic properties.
Cyclo Ala His in Peptidomimetic Design and Bioactive Molecule Development
Principles of Peptidomimetic Design Applied to Cyclic Dipeptides
Peptidomimetic design aims to create molecules that mimic the structure and function of peptides but possess enhanced stability, bioavailability, and receptor specificity. Cyclic dipeptides are particularly amenable to these design principles.
Conformational Constraint as a Strategy for Enhanced Bioactivity
A key principle in peptidomimetic design is the introduction of conformational constraints to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target. researchgate.netscispace.com The cyclic nature of dipeptides like Cyclo(-Ala-His) inherently restricts the conformational freedom of the peptide backbone. frontiersin.orgmdpi.com This pre-organization can lead to higher binding affinities and specificities for their biological targets. researchgate.net
Theoretical and computational studies, such as those using Density Functional Theory (DFT), have shown that the diketopiperazine (DKP) ring of Cyclo(-Ala-His) preferentially adopts a non-planar boat conformation, which is energetically more stable than a planar one. researchgate.netresearchgate.netnih.gov This defined three-dimensional structure is crucial for its biological activity. researchgate.net Molecular modeling has further indicated that for histidine-containing dipeptides like Cyclo(-His-Ala), the majority of energetically favorable conformers adopt this boat conformation. researchgate.net This inherent rigidity allows the side chains of the constituent amino acids (Alanine and Histidine in this case) to be presented in a specific spatial orientation for interaction with biological receptors. scispace.com
Scaffold Development Utilizing Diketopiperazine Ring
The 2,5-diketopiperazine (DKP) ring, the core structure of cyclic dipeptides, serves as a privileged scaffold in drug discovery. frontiersin.orgmdpi.commdpi.comnih.gov This heterocyclic system is found in numerous biologically active natural products and offers multiple sites for chemical modification. nih.gov The DKP scaffold's rigidity and chirality, combined with the diverse functionalities of the amino acid side chains, make it an ideal template for the rational design of novel therapeutics. mdpi.comnih.gov
The DKP ring can be functionalized at various positions, allowing for the creation of libraries of compounds with diverse chemical and biological properties. nih.gov This versatility has led to the development of DKP-based compounds with a wide range of activities, including antiviral and anticancer effects. mdpi.com The ability to mimic preferential peptide conformations and the enhanced stability against proteases make the DKP scaffold a valuable tool in developing new drugs. frontiersin.orgmdpi.com
Cyclo(-Ala-His) as a Building Block for Complex Peptidomimetics
The unique structural and chemical properties of Cyclo(-Ala-His) make it an attractive building block for the synthesis of more complex peptidomimetic architectures.
Incorporation into Hybrid Peptide/Small Molecule Architectures
Cyclo(-Ala-His) can be integrated into larger molecules that combine peptidic elements with non-peptidic small molecule fragments. This approach aims to merge the target specificity of peptides with the favorable pharmacokinetic properties of small molecules. The DKP core of Cyclo(-Ala-His) can be chemically modified to attach other molecular entities. For instance, the nitrogen atoms of the DKP ring can be alkylated, and the side chains can be functionalized to create hybrid structures with tailored properties. nih.gov This strategy has been used to develop novel compounds with potential therapeutic applications. researchgate.net
Role in Template-Fixed Peptidomimetic Strategies
Template-fixed peptidomimetic strategies involve using a rigid scaffold to constrain a peptide sequence into a specific secondary structure, such as a β-hairpin. This approach is used to mimic the bioactive conformation of larger peptides or protein epitopes. researchgate.netwipo.int While direct examples of Cyclo(-Ala-His) in this specific role are not prevalent in the provided search results, the underlying principle of using a constrained cyclic structure as a template is highly relevant. For instance, patents describe template-fixed β-hairpin peptidomimetics that incorporate histidine and alanine (B10760859) within a larger cyclic structure, demonstrating the utility of these residues in creating constrained, bioactive conformations for targeting receptors like CXCR4. researchgate.netwipo.intjustia.com These complex structures often rely on the conformational preferences of their constituent amino acids to achieve the desired fold.
Computational Design and Optimization of Cyclo(-Ala-His) Based Peptidomimetics
Computational methods are increasingly vital in the design and optimization of peptidomimetics based on scaffolds like Cyclo(-Ala-His). These tools allow for the prediction of molecular properties and the rational design of new compounds with enhanced activity and selectivity.
Conformational Analysis: As previously mentioned, computational methods like DFT have been instrumental in determining the stable conformations of Cyclo(-Ala-His). researchgate.netnih.gov These studies provide insights into the three-dimensional structure of the molecule, which is essential for understanding its biological activity and for designing derivatives. researchgate.netresearchgate.net
Molecular Docking: In silico molecular docking studies can be used to predict how Cyclo(-Ala-His) and its analogs might bind to biological targets, such as DNA or specific proteins. researchgate.netnih.gov This information can guide the design of new molecules with improved binding affinity and specificity.
Pharmacokinetic Prediction: Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of Cyclo(-Ala-His) derivatives. researchgate.netnih.gov This allows for the early identification of candidates with favorable drug-like properties, potentially accelerating the drug discovery process. researchgate.net
Virtual Screening: Libraries of virtual compounds based on the Cyclo(-Ala-His) scaffold can be computationally screened against a biological target to identify potential hits. researchgate.net This approach can significantly reduce the time and cost associated with experimental screening.
Rational Design through Molecular Modeling
The structural rigidity and defined spatial arrangement of amino acid side chains make cyclic dipeptides like Cyclo(-Ala-His) valuable scaffolds in peptidomimetic design. Rational design leverages computational techniques to predict and analyze the conformational preferences of these scaffolds, providing a blueprint for developing novel bioactive molecules. researchgate.netsmolecule.com Molecular modeling is a cornerstone of this approach, allowing researchers to understand the three-dimensional structure and energetic landscape of the core molecule, which is essential for designing analogs with tailored properties. nih.gov
Theoretical studies using methods like conformational analysis and Density Functional Theory (DFT) have been instrumental in elucidating the structural properties of Cyclo(-Ala-His). researchgate.net Research indicates that the diketopiperazine ring of Cyclo(-Ala-His) is not planar but preferentially adopts a boat conformation, which is energetically more stable. researchgate.net These computational analyses are often performed using advanced methods and basis sets, such as B3LYP and wb97xd with 6-311++G(d,p), to achieve high accuracy. researchgate.net The resulting stable conformation serves as a validated template, guiding the modification of the scaffold to enhance interactions with biological targets. acs.org By understanding the precise orientation of the alanine and histidine side chains, medicinal chemists can design new derivatives that mimic the bioactive conformation of a peptide epitope or introduce new functionalities. mdpi.comupc.edu This in-silico-driven approach minimizes trial-and-error synthesis and accelerates the development of potent and selective therapeutic agents. mdpi.com
Table 1: Molecular Modeling Findings for Cyclo(-Ala-His)
| Parameter | Finding | Computational Method | Source |
|---|---|---|---|
| Most Stable Conformation | Boat form (more stable than planar) | Conformational Analysis, DFT | researchgate.net |
| Energetic Possibilities | Investigation of three possible dimeric structures | DFT | researchgate.net |
| Vibrational Spectra | Simulated spectra are in accord with experimental FTIR and Raman data | Quantum Chemical Calculations (DFT) | researchgate.net |
| Vibrational Mode Assignment | Performed based on Potential Energy Distribution (PED) | DFT (B3LYP/wb97xd/6-311++G(d,p)) | researchgate.net |
Virtual Screening for Ligand Discovery
Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules for compounds that are likely to bind to a biological target. nih.govnih.gov This process can be performed using either the structure of the target (structure-based) or the properties of a known active ligand (ligand-based). The insights gained from molecular modeling of Cyclo(-Ala-His) can be directly applied in virtual screening campaigns.
Specifically, molecular docking, a key component of structure-based virtual screening, has been employed to study the interaction of Cyclo(-Ala-His) with macromolecular targets. researchgate.net In one study, in silico molecular docking was performed to investigate the binding of Cyclo(-Ala-His) to DNA. researchgate.net The results of this screening revealed that the compound has the potential to interact with specific nucleic acids within the DNA structure. researchgate.net Hydrogen bonding was identified as a critical interaction, with the peptide forming bonds with DC9, DG10, DC11, DG16, and DA17 of the DNA molecule. researchgate.net Such studies are crucial as they not only predict the binding mode and affinity of the compound but also highlight the key pharmacophoric features responsible for the interaction. nih.gov The detailed interaction pattern discovered for Cyclo(-Ala-His) can serve as a model for identifying or designing other molecules with the potential to bind to the same site, thereby acting as a starting point for ligand discovery. researchgate.netfortunejournals.com
Table 2: Molecular Docking Results for Cyclo(-Ala-His) with DNA
| Parameter | Detail | Source |
|---|---|---|
| Biological Target | DNA | researchgate.net |
| Screening Method | In silico molecular docking | researchgate.net |
| Interacting DNA Nucleic Acids | DC9, DG10, DC11, DG16, DA17 | researchgate.net |
| Primary Interaction Type | Hydrogen Bonding | researchgate.net |
| Binding Affinity (ΔG) | -8.6 kcal/mol (comparison with Midostaurin) | researchgate.net |
Analytical Methods for Detection and Quantification of Cyclo Ala His in Biological and Complex Matrices
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques.researchgate.nettandfonline.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of cyclic dipeptides due to its high sensitivity, specificity, and ability to handle complex samples. nih.gov This technique allows for the separation of individual CDPs from a mixture, followed by their fragmentation and detection, providing both qualitative and quantitative information.
Development of Simultaneous Analytical Methods for Multiple Cyclic Dipeptides.tandfonline.comnih.govtandfonline.com
Significant progress has been made in developing methods for the simultaneous analysis of a wide range of CDPs, including Cyclo(-Ala-His). tandfonline.comtandfonline.com One such method successfully established the simultaneous quantification of 31 different cyclic dipeptides. tandfonline.comtandfonline.com This was achieved by optimizing the Multiple Reaction Monitoring (MRM) conditions for each specific dipeptide. tandfonline.comtandfonline.com For Cyclo(-Ala-His), the precursor ion and optimal cone voltage and collision energy were determined to enable its specific detection within a complex mixture. tandfonline.comtandfonline.com The use of a reversed-phase column, such as a Waters Atlantis T3, and a carefully designed gradient elution program allowed for the successful separation of these 31 CDPs within a 35-minute run time. tandfonline.comtandfonline.com This comprehensive approach is a significant step forward, as previous methods often focused on a smaller subset of these compounds. tandfonline.comtandfonline.com
A key aspect of these methods is the optimization of MS/MS parameters. The table below details the specific parameters for Cyclo(-Ala-His) and a selection of other cyclic dipeptides in a simultaneous analytical method. tandfonline.comtandfonline.com
| Compound | Molecular Weight (Mw) | Precursor Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cyclo(-Gly-His) | 194.19 | 195.1 | 25 | 15 |
| Cyclo(-Ala-His) | 208.22 | 209.1 | 25 | 15 |
| Cyclo(-His-Pro) | 234.25 | 235.1 | 25 | 15 |
| Cyclo(-His-Phe) | 284.31 | 285.1 | 25 | 20 |
| Cyclo(-Ala-Ala) | 142.16 | 143.1 | 20 | 10 |
| Cyclo(-Gly-Pro) | 154.17 | 155.1 | 25 | 10 |
| Cyclo(-Pro-Pro) | 194.23 | 195.1 | 25 | 15 |
This table presents a selection of optimized MS/MS parameters for the simultaneous analysis of various cyclic dipeptides. tandfonline.comtandfonline.com
Quantitative Performance and Validation in Research Samples.researchgate.nettandfonline.comnih.gov
The developed LC-MS/MS methods have demonstrated good quantitative performance, with satisfactory repeatability and linearity over a defined concentration range. tandfonline.com For instance, a method for 31 CDPs showed linearity of 0.992 or above for all compounds within a calibration range of 0 to 0.5 ppm. tandfonline.com The relative standard deviation (RSD) for repeatability was 10% or below for all analyzed dipeptides, indicating the method's precision. tandfonline.com
These validated methods have been successfully applied to quantify CDPs in various research samples, such as Pu-erh tea and Goishi tea. tandfonline.comnih.gov In a study on Pu-erh tea, 18 different CDPs were identified and quantified, with concentrations ranging from 0.0017 to 0.11 ppm. tandfonline.com However, challenges such as matrix effects, which can cause ion suppression or enhancement, have been noted. researchgate.netacs.org In some cases, the recovery of certain CDPs, including Cyclo(-Ala-His), was affected by overlapping broad peaks from the tea extract matrix, highlighting the importance of sample preparation and the potential need for internal standards to ensure accurate quantification in complex matrices. tandfonline.comacs.org Spiked recovery tests are often performed to assess the influence of the matrix; satisfactory recovery rates, typically between 70% and 120%, indicate the method's accuracy for a given sample type. tandfonline.comnih.gov
Application of Mass Spectrometry for Identification and Quantification.acs.orgfrontiersin.org
Mass spectrometry is an indispensable tool for both the identification and quantification of cyclic dipeptides. Its ability to provide precise mass information is key to structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Product Identification.acs.orgoup.com
High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like quadrupole time-of-flight (QTOF), offers highly accurate mass measurements, which are crucial for confirming the elemental composition of unknown compounds. acs.org In one study, HRMS was used to identify the thermal conversion product of Ala-Hyp-Gly as Cyclo(-Ala-Hyp). acs.org The measured monoisotopic peak (m/z 185.0948) closely matched the simulated spectrum for Cyclo(-Ala-Hyp) (m/z 185.0921), and the isotopic distribution was also identical, providing strong evidence for its identification. acs.org Similarly, HRMS has been used to detect Cyclo(-His-Pro) in Arabidopsis seedlings by matching the mass-to-charge ratio and retention time with an authentic standard. oup.com This high level of mass accuracy allows for confident differentiation between compounds with similar nominal masses.
Other Chromatographic and Spectroscopic Methods (e.g., HPLC, TLC).nih.govnih.govmdpi.com
While LC-MS/MS is the predominant technique, other chromatographic and spectroscopic methods have also been employed for the analysis of cyclic dipeptides.
High-performance liquid chromatography (HPLC) with UV detection is a common method for the purification and analysis of CDPs. nih.govnih.gov The choice of column, such as a C18 column, and the gradient elution of solvents are optimized to achieve separation. nih.gov Thin-layer chromatography (TLC) is another technique used for monitoring reactions and for purification, where compounds are visualized under UV light or with staining reagents. google.comresearchgate.net For instance, cyclic peptides can be visualized on TLC plates using trichloroacetic acid. researchgate.net
An enzymatic conversion-based method has also been developed for screening cyclic dipeptide-producing microbes. nih.gov This method involves the conversion of CDPs to their dehydro derivatives, which can then be detected by UV spectrophotometry using TLC or HPLC analysis. nih.gov Chiral HPLC methods are particularly important for determining the absolute configuration of the amino acid residues within the cyclic dipeptides. mdpi.com
Methodological Challenges and Future Directions in Analytical Characterization.proteinmetrics.comdigitellinc.comacs.org
Despite the advancements, several analytical challenges remain in the characterization of cyclic dipeptides like Cyclo(-Ala-His). The cyclic nature of these peptides presents unique difficulties in sequencing using tandem mass spectrometry, as it requires the cleavage of two backbone bonds to generate fragment ions. proteinmetrics.com The absence of distinct N- and C-termini further complicates spectral interpretation. proteinmetrics.com
Other challenges include:
Non-specific adsorption and low stability of the analytes. digitellinc.com
High protein-binding ratios , which can complicate sample processing. digitellinc.com
Endogenous interferences in biological samples. digitellinc.com
Matrix effects in complex samples like food extracts, which can lead to ion suppression or enhancement and affect quantitative accuracy. acs.org
Stereoisomer differentiation , which requires specialized chiral columns and methods to separate and quantify enantiomers and diastereomers. tandfonline.com
Future directions in the analytical characterization of cyclic dipeptides will likely focus on overcoming these challenges. This includes the development of more robust sample preparation techniques to minimize matrix effects, the use of advanced MS fragmentation techniques for more detailed structural elucidation, and the wider application of chiral chromatography for stereospecific analysis. acs.org The development of innovative strategies, such as isotope-labeled reductive dimethylation, shows promise for the rapid and definitive identification of cyclic peptide soft spots, which is crucial for metabolism studies. acs.org Furthermore, coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) offers a novel approach for accurate quantification without the need for authentic standards, particularly for sulfur-containing CDPs. nih.gov
Future Research Directions and Translational Perspectives for Cyclo Ala His Within Academic Research
Advancements in Computational Methodologies for Prediction and Design
Computational approaches are becoming indispensable in the study of bioactive molecules like Cyclo(-Ala-His). Future research will likely leverage sophisticated in silico techniques to predict its biological activities, design novel analogs with enhanced properties, and elucidate its mechanism of action at a molecular level.
Conformational Analysis and Spectral Studies: Density Functional Theory (DFT) calculations have been instrumental in understanding the structural and spectral properties of Cyclo(-Ala-His). These studies have determined that the boat conformation of the diketopiperazine ring is more stable than the planar form. researchgate.net Quantum chemical calculations, employing methods like B3LYP and wb97xd with extensive basis sets (e.g., 6-311++G(d,p)), have been used to interpret solid-phase FTIR and Raman spectra, showing good agreement with experimental data. researchgate.net Future studies could expand on this by simulating its conformation in different solvent environments to better mimic physiological conditions.
Molecular Docking and Dynamics: Molecular docking studies have provided initial insights into the interaction of Cyclo(-Ala-His) with biomolecules. For instance, in silico docking with DNA has shown potential interactions with specific nucleic acids through hydrogen bonding. researchgate.net Molecular dynamics (MD) simulations can further build on this by providing a dynamic view of these interactions over time, revealing the stability of the Cyclo(-Ala-His)-target complex and the key residues involved in binding. nih.gov Such simulations are crucial for understanding its mechanism of action and for the rational design of more potent derivatives.
Predictive Modeling for ADMET Properties: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico analysis of Cyclo(-Ala-His) has suggested its potential as a lead molecule in the drug discovery process. researchgate.net Advanced computational models can be employed to predict its membrane permeability, potential metabolic pathways, and toxicity profile, thereby guiding the design of analogs with improved pharmacokinetic properties.
Table 1: Computational Methods in Cyclo(-Ala-His) Research
| Computational Method | Application for Cyclo(-Ala-His) | Key Findings/Future Directions |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis and spectral interpretation. | Determined the stable boat conformation. researchgate.net Future studies can explore solvent effects. |
| Molecular Docking | Prediction of binding modes with biological targets. | Showed potential hydrogen bonding with DNA. researchgate.net Can be used to screen for new protein targets. |
| Molecular Dynamics (MD) Simulations | Elucidation of the dynamics and stability of ligand-receptor complexes. | Can provide insights into the stability of Cyclo(-Ala-His) with its targets. nih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Initial analysis suggests good drug-like potential. researchgate.net Can guide the design of analogs with better bioavailability. |
Exploration of Novel Molecular Targets and Signaling Pathways
A key area of future research for Cyclo(-Ala-His) is the identification and validation of its molecular targets and the signaling pathways it modulates. While some biological activities have been reported, a comprehensive understanding of its mechanism of action is still evolving.
Anticancer Activity: Cyclo(-Ala-His) has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) at a concentration of 100 µM. researchgate.netglpbio.com The molecular mechanisms underlying this anticancer effect are a prime area for future investigation. Research could focus on identifying specific protein kinases, transcription factors, or apoptosis-related proteins that are directly targeted by Cyclo(-Ala-His).
Antithrombotic and Cardiovascular Effects: Research has shown that Cyclo(-Ala-His) can inhibit thrombin, leading to a reduction in the rate of fibrin (B1330869) formation. researchgate.net This suggests its potential as an antithrombotic agent. Furthermore, at a concentration of 100 µM, it has been observed to cause a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts. researchgate.net Future studies should aim to identify the specific receptors or enzymes in the coagulation cascade and cardiovascular system that are modulated by this dipeptide.
Neurological and Anti-inflammatory Targets: Recent studies have highlighted the potential of cyclic dipeptides in neurology. For instance, the related compound Cyclo(His-Pro) has shown anti-inflammatory effects and has been investigated for its role in managing steatohepatitis by modulating the extracellular signal-regulated kinase (ERK) pathway. nih.govbiosino.org Given the structural similarity, exploring the effects of Cyclo(-Ala-His) on neurological and inflammatory pathways is a promising research avenue.
Table 2: Known and Potential Biological Targets of Cyclo(-Ala-His)
| Biological Activity | Known/Potential Target(s) | Reported Effects |
|---|---|---|
| Anticancer | Unknown | Inhibition of HT-29, MCF-7, and HeLa cell growth. researchgate.netglpbio.com |
| Antithrombotic | Thrombin | Reduction in fibrin formation. researchgate.net |
| Cardiovascular | Unknown | Decrease in heart rate, coronary flow, and left ventricular pressure. researchgate.net |
| Anti-inflammatory | Potential modulation of ERK pathway | Based on studies of similar cyclic dipeptides. nih.gov |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic view of the biological effects of Cyclo(-Ala-His), future research should integrate systems biology and multi-omics approaches. These technologies can provide an unbiased and comprehensive map of the molecular changes induced by the compound.
Metabolomics: Metabolomics studies can reveal the global changes in the cellular metabolome following treatment with Cyclo(-Ala-His). This can help to identify the metabolic pathways that are perturbed by the compound, offering clues about its mechanism of action. For example, metabolomics has been used to identify cyclic dipeptides in various food sources and biological samples. nih.gov
Proteomics and Transcriptomics: Proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to Cyclo(-Ala-His) treatment. This can directly point to the signaling pathways affected by the compound. Similarly, transcriptomics can reveal changes in gene expression, providing a broader picture of the cellular response. For instance, transcriptomic studies on the related Cyclo(His-Pro) have identified the ERK pathway as a key mediator of its effects. nih.gov
Integrated Multi-Omics Analysis: The real power of these approaches lies in their integration. By combining data from metabolomics, proteomics, and transcriptomics, researchers can construct comprehensive models of the cellular response to Cyclo(-Ala-His). This integrated approach can help to identify novel drug targets, understand off-target effects, and discover biomarkers for its activity.
Development of Advanced Delivery Systems for Experimental Studies
The physicochemical properties of Cyclo(-Ala-His), such as its high solubility and low lipophilicity, may limit its cellular permeability. researchgate.netresearchgate.net Therefore, the development of advanced delivery systems is crucial for its effective use in experimental studies and potential therapeutic applications.
Liposomal Formulations: Due to its physicochemical profile, Cyclo(-Ala-His) is considered an ideal candidate for encapsulation in liposomes. researchgate.netresearchgate.net Liposomes can enhance the cellular uptake of hydrophilic compounds and protect them from degradation. Future research should focus on optimizing liposomal formulations of Cyclo(-Ala-His) to improve its delivery to target cells and tissues.
Nanoparticle-Based Systems: Cyclic peptides can be functionalized onto the surface of nanoparticles to enhance their tumor-penetrating efficacy. dovepress.com These nanoparticles can be engineered to specifically target cancer cells, thereby increasing the local concentration of the drug and reducing systemic toxicity. uri.edu The development of Cyclo(-Ala-His)-conjugated nanoparticles is a promising strategy for enhancing its anticancer activity. mdpi.comacs.org
Peptide-Drug Conjugates: Another approach is to create conjugates of Cyclo(-Ala-His) with cell-penetrating peptides (CPPs) or other targeting moieties. uri.edu This can improve its cellular uptake and allow for targeted delivery to specific tissues or cell types.
Role as a Chemical Probe in Investigating Biological Processes
Beyond its direct therapeutic potential, Cyclo(-Ala-His) can serve as a valuable chemical probe for investigating fundamental biological processes. Its relatively simple and rigid structure makes it an excellent model compound for studying peptide-protein interactions and cellular signaling. researchgate.net
Studying Enzyme-Substrate Interactions: As an inhibitor of thrombin, Cyclo(-Ala-His) can be used as a tool to study the structure and function of this important enzyme. researchgate.net By analyzing its binding mode and the structural features required for inhibition, researchers can gain insights into the catalytic mechanism of thrombin and design more potent and selective inhibitors.
Probing Signaling Pathways: The ability of Cyclo(-Ala-His) to modulate specific signaling pathways can be exploited to dissect the roles of these pathways in various cellular processes. For example, if it is confirmed to modulate the ERK pathway, it could be used to study the downstream effects of ERK signaling in different cellular contexts. nih.gov
Model for Cyclic Peptide Research: Cyclic dipeptides, in general, are excellent models for peptide research due to their conformational rigidity and resistance to proteolysis. researchgate.net Cyclo(-Ala-His) can be used to study the principles of molecular recognition, protein folding, and the structure-activity relationships of cyclic peptides.
Q & A
Q. What are the optimal synthetic routes for Cyclo(-Ala-His), and how can yield and purity be maximized?
Cyclo(-Ala-His) is typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization under pseudodilution conditions to minimize oligomerization . Key steps include:
- Amino acid coupling : Use Fmoc-protected residues with TBTU/HOBt activation for efficient peptide bond formation.
- Cyclization : Employ TBTU/DIPEA in DMF with >90% yield, validated by HPLC and LC-ESI-MS .
- Purification : Reverse-phase chromatography (RPC18) ensures high purity, critical for biological studies .
Q. What biological activities have been reported for Cyclo(-Ala-His), and what experimental models validate these claims?
Cyclo(-Ala-His) exhibits antimicrobial, antifungal, and anti-inflammatory properties. Methodologies include:
- Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus and Candida albicans to determine MIC values .
- Anti-inflammatory models : Inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages via ELISA .
Q. How does the histidine residue in Cyclo(-Ala-His) influence its chemical reactivity compared to other cyclic dipeptides?
The imidazole ring of histidine enables pH-dependent coordination with metal ions (e.g., Cu²⁺) and participation in hydrogen bonding, distinguishing it from non-aromatic cyclic dipeptides like Cyclo(-Gly-Gly). Spectroscopic techniques (UV-Vis, NMR) and DFT calculations can probe these interactions .
Advanced Research Questions
Q. How can the three-dimensional conformation of Cyclo(-Ala-His) be characterized to correlate structure with bioactivity?
Advanced structural elucidation involves:
- X-ray crystallography : Resolve crystal structures to identify intramolecular H-bonds and ring puckering .
- NMR spectroscopy : Analyze - NOESY correlations to map spatial proximity of Ala and His residues .
- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts electrostatic potentials .
Q. What experimental strategies resolve contradictions in reported bioactivity data for Cyclo(-Ala-His) across studies?
Discrepancies may arise from variations in purity, assay conditions, or cell lines. Mitigation strategies include:
Q. How can Cyclo(-Ala-His) be functionalized to enhance its stability or target specificity in therapeutic applications?
Rational modifications include:
- Side-chain derivatization : Introduce fluorophores or biotin tags via histidine’s imidazole group for tracking cellular uptake .
- Peptide backbone engineering : Replace alanine with D-amino acids to resist proteolytic degradation .
- Coordination complexes : Design Cu(II)/Cu(III) complexes to exploit redox activity for anticancer applications .
Q. What computational approaches predict Cyclo(-Ala-His) interactions with biological targets (e.g., enzymes or membranes)?
Methodologies include:
- Molecular docking : Simulate binding to bacterial membrane proteins (e.g., lipid II) using AutoDock Vina .
- Molecular Dynamics (MD) : Model membrane disruption mechanisms in phospholipid bilayers (e.g., POPC membranes) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial efficacy .
Data Analysis and Reproducibility
Q. How should researchers validate the identity of newly synthesized Cyclo(-Ala-His) batches?
Essential characterization steps:
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply Student’s t-test for significance (p < 0.05) .
Comparative and Mechanistic Studies
Q. How does Cyclo(-Ala-His) compare to Cyclo(-Lys-DHis-βAla-His) in copper-binding and redox activity?
Cyclo(-Ala-His) lacks the Lys and βAla residues critical for stabilizing Cu(III) in Cyclo(-Lys-DHis-βAla-His). XANES/EXAFS studies show Cyclo(-Ala-His) binds Cu(II) but not Cu(III), limiting its redox applications .
Q. What in silico tools predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of Cyclo(-Ala-His)?
Use SwissADME for logP (0.98), topological polar surface area (104 Ų), and BOILED-Egg model to predict gastrointestinal absorption. Toxicity screening via ProTox-II identifies potential hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
